
诺加霉素
概述
描述
诺加霉素是一种由土壤细菌诺卡氏菌产生的蒽环类抗生素。它以其抗肿瘤特性而闻名,尽管它具有高度的心脏毒性。 该化合物具有独特的结构,由一个四环核心与连接的糖基组成,包括诺加糖和诺加胺 .
科学研究应用
化学: 诺加霉素作为研究复杂生物合成途径和酶促反应的模型化合物。
生物学: 该化合物用于研究抗生素作用和细菌耐药机制。
医学: 诺加霉素因其抑制拓扑异构酶I(一种参与DNA复制的酶)的能力而被探索为抗癌剂。 它的临床应用受到其心脏毒性的限制。
作用机制
诺加霉素通过插入DNA并抑制拓扑异构酶I的活性来发挥其作用。这种酶对于DNA复制和转录至关重要。 通过与DNA结合,诺加霉素阻止了超螺旋DNA的松弛,导致DNA合成抑制和细胞死亡 . 该化合物独特的结构,以及其连接的糖基,增强了其对DNA的结合亲和力,并有助于其细胞毒性 .
安全和危害
未来方向
生化分析
Biochemical Properties
The biochemical reactions involving Nogalamycin are complex and involve a variety of enzymes, proteins, and other biomolecules. The biosynthetic pathway towards the aglycone core of Nogalamycin has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway .
Cellular Effects
Nogalamycin has been found to have significant effects on various types of cells, particularly cancer cells. It has been shown to be active against L1210 leukemia in vitro and in vivo . The compound interacts with cellular processes, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nogalamycin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s interaction with DNA is thought to be a major biochemical lesion, probably mediated through the interaction with DNA .
Temporal Effects in Laboratory Settings
The effects of Nogalamycin have been observed to change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Nogalamycin have been found to vary with different dosages in animal models . High doses of the compound have been found to have toxic or adverse effects .
Metabolic Pathways
Nogalamycin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Nogalamycin within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 诺加霉素的合成涉及通过II型聚酮合酶构建一个苷元核心,然后连接糖残基。 糖类,诺加糖和诺加胺,是分别合成的,然后通过糖基转移酶连接到苷元核心 .
工业生产方法: 诺加霉素的工业生产通常涉及使用诺卡氏菌的发酵过程。细菌在优化的培养基中培养,以最大限度地提高诺加霉素的产量。 代谢工程技术已被用于提高产量,包括生物合成基因的过表达 .
化学反应分析
反应类型: 诺加霉素会发生各种化学反应,包括氧化、还原和糖基化。该化合物的独特结构使其能够参与复杂的生物合成途径。
常用试剂和条件:
相似化合物的比较
诺加霉素是蒽环类抗生素家族的一部分,其中包括其他化合物,如阿霉素、道诺霉素和表柔比星。 这些化合物共享类似的四环核心结构,但在连接的糖基和侧链方面有所不同 .
比较要点:
诺加霉素与阿霉素: 两种化合物都抑制拓扑异构酶I,但诺加霉素的糖基具有独特的双重连接,这增强了其DNA结合亲和力.
诺加霉素与道诺霉素: 与诺加霉素相比,道诺霉素的心脏毒性较低,但作用机制相似.
诺加霉素与表柔比星: 表柔比星是一种半合成衍生物,心脏毒性降低,在临床环境中普遍使用.
诺加霉素独特的结构和强大的生物活性使其成为科学研究的宝贵化合物,尽管由于其心脏毒性,其在临床应用中存在局限性。
属性
IUPAC Name |
methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTDRFCXGRULNK-JYOBTZKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930779 | |
| Record name | Nogalamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404-15-5 | |
| Record name | Nogalamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nogalamycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nogalamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nogalamycin from Streptomyces Nogalater | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nogalamycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L059DCD6IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nogalamycin primarily targets DNA, specifically showing preference for intercalating at 5'-TpG and 5'-CpG sites. [, , , , ] It exhibits a unique "threading" mechanism where it passes through the DNA helix and interacts with both the major and minor grooves simultaneously. [, ]
A: Nogalamycin binding to DNA primarily inhibits RNA synthesis. [, , , , , ] This inhibition is attributed to its intercalation between DNA base pairs, disrupting the DNA template required for RNA polymerase activity. [, ] At higher concentrations, nogalamycin can also inhibit DNA synthesis. [, ]
A: Yes, nogalamycin exhibits sequence selectivity. While it prefers 5'-TpG and 5'-CpG sites, the surrounding sequence context influences its binding affinity. [, ] It displays a preference for GC sequences embedded within AT-rich regions. [, ]
A: Nogalamycin has been shown to poison topoisomerase I but not topoisomerase II. [] This poisoning is thought to be influenced by the nogalose sugar moiety of nogalamycin binding to the minor groove of DNA. [] In contrast, its analog, menogaril, lacking the nogalose sugar, poisons topoisomerase II but not topoisomerase I. []
ANone: The molecular formula of nogalamycin is C40H49NO16 and its molecular weight is 787.81 g/mol.
A: Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR techniques like COSY and NOESY, are widely used to determine the three-dimensional structure of nogalamycin-DNA complexes in solution. [, , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy can provide insights into the drug-DNA interactions at the molecular level, such as identifying perturbations in base pairing upon nogalamycin binding. [] Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique for studying the binding stoichiometry of nogalamycin to DNA. [, ] Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon nogalamycin binding. [, ]
A: NMR studies have shown that lowering the pH can destabilize the terminal GC base pair in a nogalamycin-DNA complex. [] This suggests that the stability of the complex can be influenced by environmental pH.
A: Nogalamycin itself is not known to have catalytic activity. It primarily acts as a DNA-binding agent that disrupts DNA-dependent processes like RNA synthesis. [, , , , , ]
A: Molecular dynamics (MD) simulations, often incorporating explicit solvation models, have been used to complement NMR data in characterizing the structure and dynamics of nogalamycin-DNA complexes. [] These simulations provide valuable insights into the dynamic behavior of the complex in solution, including fluctuations in DNA structure and the role of water molecules in mediating drug-DNA interactions. []
A:
- Removal of the nogalose sugar: This modification significantly impacts both DNA binding affinity and cytotoxicity. []
- Modifications at the C7 position: Alterations at the C7 oxygen, such as alkylation, can significantly affect DNA binding specificity and antileukemic activity. [, ] - Conversion to 7-deoxyanthracyclinones: These derivatives, formed through enzymatic reduction, retain the ability to augment the rate of oxygen reduction by NADPH catalyzed by ferredoxin reductase. []
- Modifications to the amino sugar: Studies on the biosynthesis of nogalamycin revealed the importance of late-stage modifications to the amino sugar, such as 2''-hydroxylation, for biological activity. []
ANone: This research set does not delve into the specifics of nogalamycin formulation strategies.
ANone: This research set does not address SHE regulations specifically.
A: Several studies have investigated the cytotoxicity of nogalamycin and its analogs using various cell lines, including: - KB cells (human epidermoid carcinoma) [, ] - L1210 leukemia cells (murine) [, , ] - B16 melanoma cells (murine) [] - Chinese hamster ovary (CHO) cells []
A: Yes, studies have shown that nogalamycin successfully induced regression of chemically induced fibrosarcoma tumors and tumors of spontaneous origin in rats. [] Furthermore, simultaneous transplantation of these tumor cells and nogalamycin administration inhibited primary tumor growth in rats, indicating potential for both therapeutic and preventative applications. []
A: While some nogalamycin analogs exhibited greater potency against P388 leukemia, L1210 leukemia, and/or B16 melanoma compared to nogalamycin, [] details regarding specific in vivo efficacy studies for these analogs are not provided in this research set.
ANone: This research set does not provide specific information regarding resistance mechanisms to nogalamycin.
A: Although nogalamycin displays potent antitumor activity, dose-limiting cardiotoxicity has been a significant concern, hindering its clinical application. [] This cardiotoxicity is a common drawback among many anthracyclines, including the clinically used daunorubicin. []
ANone: This research set does not delve into drug delivery strategies for nogalamycin.
ANone: This research set does not provide information regarding biomarkers for nogalamycin treatment.
ANone: Please refer to the answer provided for question 2 regarding spectroscopic techniques.
ANone: This research set does not contain information about the environmental impact of nogalamycin.
ANone: This research set does not provide details on the dissolution and solubility properties of nogalamycin.
ANone: This research set focuses on the application of analytical techniques for characterizing nogalamycin and its interactions with DNA, but it doesn't delve into the details of method validation.
ANone: This research set does not cover aspects related to quality control and assurance for nogalamycin.
ANone: This research set does not provide information regarding the immunogenicity of nogalamycin.
ANone: This research set does not discuss any interactions between nogalamycin and drug transporters.
ANone: This research set does not include information on the interaction of nogalamycin with drug-metabolizing enzymes.
ANone: This research set does not provide a comparative analysis of nogalamycin with alternative compounds.
ANone: This research set does not cover the recycling and waste management of nogalamycin.
ANone: This research set does not discuss specific research infrastructure or resources related to nogalamycin.
A: The study of nogalamycin exemplifies the power of interdisciplinary research, combining techniques from organic chemistry, molecular biology, biophysics, and computational chemistry to elucidate its mechanism of action and explore its potential as an anticancer agent. [, , , , , , , ] The knowledge gained from these studies contributes to a deeper understanding of DNA-drug interactions, which is crucial for the development of more effective and less toxic anticancer therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)
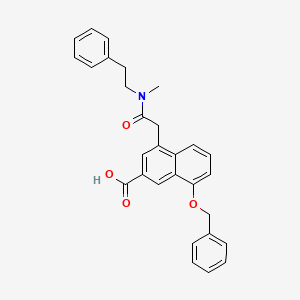

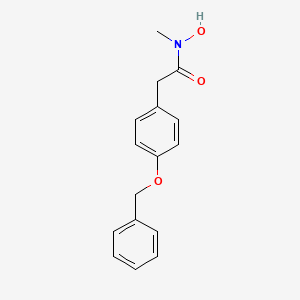
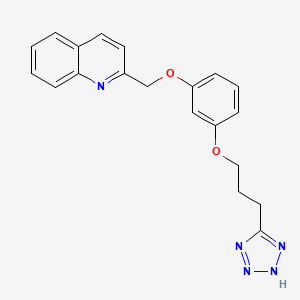

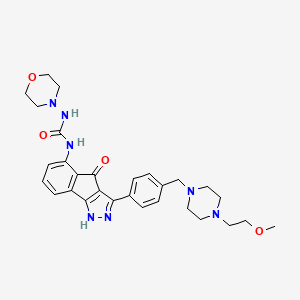
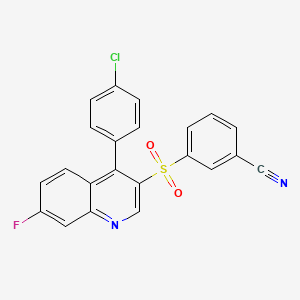
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
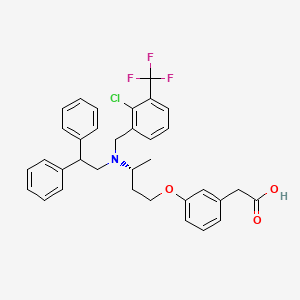
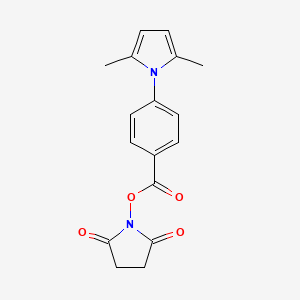
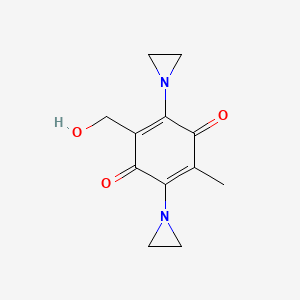
![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)
